![molecular formula C16H19N3O3 B2462178 ethyl 2-benzyl-3-[(E)-2-(2-cyanoacetyl)hydrazono]butanoate CAS No. 477871-03-7](/img/structure/B2462178.png)
ethyl 2-benzyl-3-[(E)-2-(2-cyanoacetyl)hydrazono]butanoate
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Description
Ethyl 2-benzyl-3-[(E)-2-(2-cyanoacetyl)hydrazono]butanoate, also known as ethyl benzylcyanoacetohydrazide (EBCAH), is an organic compound that is used as a reagent for the synthesis of various compounds. It is a colorless solid that is soluble in organic solvents. It is also known to have a wide range of applications in the scientific research field. In
Scientific Research Applications
- Researchers have explored the incorporation of a well-known drug, benzocaine, with a cyanoacetamide function to synthesize ethyl 4-cyanoacetamido benzoate. This synthetic intermediate serves as a precursor for various scaffolds containing the benzocaine core, including triazine, pyridone, thiazolidinone, thiazole, and thiophene derivatives .
- The formation of thiazolidinone derivatives from ethyl 4-(2-cyanoacetamido) benzoate has been achieved through reactions with thioglycolic acid. Additionally, nucleophilic attack of the carbanion of ethyl 4-(2-cyanoacetamido) benzoate on phenylisothiocyanate led to the formation of non-isolated potassium sulfide salts .
- Ethyl (3E)-2-benzyl-3-[(2-cyanoacetamido)imino]butanoate has been evaluated for its antibacterial properties against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa). Ampicillin was used as a reference drug for comparison. The compound’s effectiveness against multidrug-resistant bacteria is particularly relevant, given the emerging resistance to existing antibiotics .
- Researchers have investigated the DNA-binding capabilities of the synthesized compounds. A DNA/methyl–green colorimetric assay was performed to assess their interactions with DNA .
- Molecular docking studies were conducted to screen the newly synthesized compounds. The compound 28b showed promising antibacterial activity against S. aureus proteins (1jij, 2xct, 2w9s, and 3t07) using MOE software .
- Ethyl butanoate, a related compound, is well-known for its value as a flavor chemical in the food industry. It occurs naturally in many fermented foods and is in high demand .
Synthetic Intermediates and Scaffold Formation
Antibacterial Activity
DNA-Binding Properties
Theoretical Studies and Molecular Docking
Flavor Constituent
properties
IUPAC Name |
ethyl (3E)-2-benzyl-3-[(2-cyanoacetyl)hydrazinylidene]butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-3-22-16(21)14(11-13-7-5-4-6-8-13)12(2)18-19-15(20)9-10-17/h4-8,14H,3,9,11H2,1-2H3,(H,19,20)/b18-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDVGCEFBOCABFK-LDADJPATSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1)C(=NNC(=O)CC#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C(CC1=CC=CC=C1)/C(=N/NC(=O)CC#N)/C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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